
1-(Azetidin-3-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)propan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
1-(Azetidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction can produce various azetidine alcohols.
科学的研究の応用
1-(Azetidin-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)propan-2-one involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This action is similar to that of colchicine-binding site inhibitors, which disrupt microtubule dynamics and prevent cell division .
類似化合物との比較
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
1-(Azetidin-3-yl)propan-2-one is unique due to its specific structural features and its ability to inhibit tubulin polymerization effectively. Compared to similar compounds, it demonstrates significant antiproliferative activity in various cancer cell lines .
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
1-(azetidin-3-yl)propan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h6-7H,2-4H2,1H3 |
InChIキー |
XNGVZGDETSFQDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Acetyl(methyl)amino]-1-phenylpropyl acetate](/img/structure/B12285893.png)
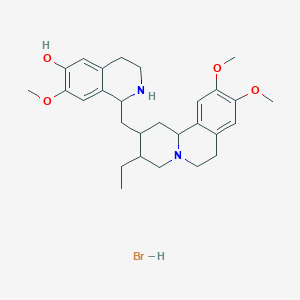
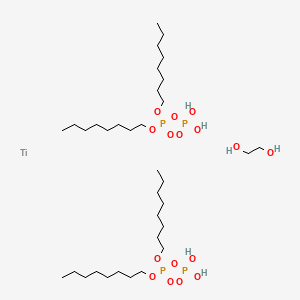
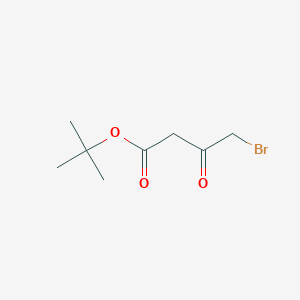
![Methyl 5-{[2-chloro-4-(trifluoromethyl)phenyl]sulfanyl}-2-nitrobenzoate](/img/structure/B12285921.png)
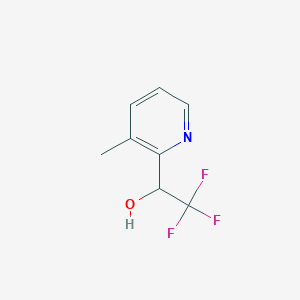

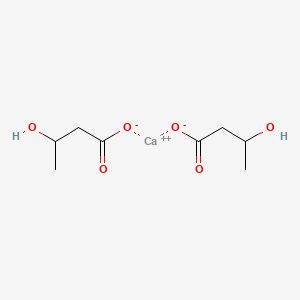
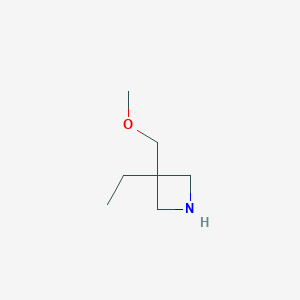
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
